3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate
Description
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate (CAS: 943515-58-0) is a synthetic derivative of shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and plant secondary metabolites. This compound features a diethylmethylidene group protecting the 3,4-diol positions of shikimic acid, an ethyl ester at the carboxylic acid moiety, and an acetyl group at the hydroxyl position (likely C5) . Its molecular formula is C₁₇H₂₆O₆, and it is commercially available as a biochemical intermediate for research in organic synthesis and pharmacology .
The synthesis of such derivatives typically involves multi-step protection and esterification. For example, describes a similar pathway for phenacyl shikimate derivatives, where shikimic acid is first esterified, followed by acetonide protection (using 2,2-dimethoxypropane) and subsequent acylation with cinnamoyl chlorides . The diethylmethylidene group in the target compound likely enhances steric protection, improving stability during synthetic procedures.
Properties
IUPAC Name |
ethyl (3aR,7R,7aS)-7-acetyloxy-2,2-diethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-5-16(6-2)21-13-9-11(15(18)19-7-3)8-12(14(13)22-16)20-10(4)17/h9,12-14H,5-8H2,1-4H3/t12-,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYSLPASZHIPE-MCIONIFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2C=C(CC(C2O1)OC(=O)C)C(=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)OC(=O)C)C(=O)OCC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Shikimic Acid
Shikimic acid serves as the primary precursor. Commercial L-shikimic acid is typically purified via recrystallization or chromatography before use.
Step 1: Ethyl Ester Formation
The carboxylic acid group (C-1) is esterified to enhance solubility and stability.
Procedure :
-
Shikimic acid (1.0 equiv) is dissolved in ethanol under anhydrous conditions.
-
A catalytic amount of concentrated sulfuric acid or HCl (0.1–0.5 equiv) is added.
-
The product, shikimic acid ethyl ester, is isolated via solvent evaporation and purified by flash chromatography (petroleum ether/ethyl acetate, 7:3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | >95% |
Step 2: 3,4-Diol Protection via Diethylmethylidene Ketal Formation
The 3,4-diol is protected as a cyclic ketal to prevent unwanted side reactions.
Procedure :
-
Shikimic acid ethyl ester (1.0 equiv) is dissolved in dry dichloromethane.
-
2,2-Diethoxypropane (1.2 equiv) and p-toluenesulfonic acid (0.05 equiv) are added under nitrogen.
-
The reaction is stirred at 25°C for 4–6 hours.
-
The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via flash chromatography (hexane/acetone, 8:2).
Key Data :
Step 3: Acetylation of the C-7 Hydroxyl Group
The remaining hydroxyl group at C-7 is acetylated to yield the final product.
Procedure :
-
The protected intermediate (1.0 equiv) is dissolved in anhydrous pyridine.
-
Acetic anhydride (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added.
-
The reaction is stirred at 0°C for 1 hour, then warmed to 25°C for 3 hours.
-
The product is isolated via aqueous workup (dilute HCl) and purified by chromatography (toluene/ethyl acetate, 9:1).
Key Data :
Analytical Characterization
Critical analytical data for validating the synthesis include:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Optimization
-
Ketal Formation : Competing epimerization at C-3/C-4 is mitigated by using mild acidic conditions (p-TsOH instead of HCl).
-
Acetylation Selectivity : DMAP ensures rapid acetylation of the tertiary hydroxyl group without side reactions.
Industrial and Pharmaceutical Relevance
This compound is a critical intermediate in synthesizing oseltamivir impurities, necessitating strict adherence to cGMP standards. Custom synthesis protocols (e.g., LGC Standards) emphasize lot-to-lot consistency and regulatory compliance .
Chemical Reactions Analysis
Types of Reactions: 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Pharmaceutical Development
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate serves as an important intermediate in the synthesis of antiviral drugs, particularly neuraminidase inhibitors like oseltamivir (Tamiflu). These inhibitors are essential in treating influenza by preventing the virus from spreading within the host .
Synthesis of Bioactive Compounds
The compound is utilized in synthesizing various bioactive molecules that exhibit antimicrobial and antiviral properties. Its structural characteristics allow for modifications that enhance biological activity and specificity against target pathogens .
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for constructing complex molecules. Its functional groups enable chemists to perform various reactions, including esterification and acylation, which are fundamental in creating diverse chemical entities for research and development purposes .
Case Study 1: Neuraminidase Inhibitors
A study focused on the synthesis of neuraminidase inhibitors highlighted the use of this compound as a precursor. The research demonstrated how modifications to this compound could lead to derivatives with enhanced efficacy against influenza viruses. The findings indicated that specific structural alterations could significantly improve binding affinity to the neuraminidase enzyme, thus increasing therapeutic potential .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of derivatives synthesized from this compound. The study reported that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Comparative Analysis Table
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for neuraminidase inhibitors | Critical for antiviral efficacy |
| Synthesis of Bioactive Compounds | Building block for antimicrobial agents | Enhanced biological activity observed |
| Organic Synthesis | Versatile precursor for complex molecule creation | Facilitates diverse chemical reactions |
Mechanism of Action
The mechanism of action of 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Acetate involves its interaction with molecular targets such as enzymes or receptors. The diethylmethylidene group enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Shikimic Acid Esters with Simple Alkyl Groups
- Methyl Shikimate (CAS: Not specified): Synthesized via esterification of shikimic acid with methanol. Unlike the target compound, it lacks protective groups, making it more reactive but less stable under acidic conditions. Crystallizes in dichloromethane .
- Ethyl Shikimate (CAS: Not specified): Similar to methyl ester but with an ethyl group. Exhibits higher lipophilicity than the methyl analogue, influencing solubility in organic solvents .
- Iso-Propyl Shikimate (CAS: Not specified): Bulkier ester group reduces reactivity in coupling reactions but improves crystallinity .
Key Differences :
| Property | Target Compound | Ethyl Shikimate |
|---|---|---|
| Protective Group | Diethylmethylidene (3,4-OH) | None |
| Ester Group | Ethyl + Acetate | Ethyl |
| Stability | High (protected diol) | Moderate |
| Synthetic Yield | Not reported; commercial source | ~74% (similar routes) |
| Applications | Biochemical intermediates | Basic ester studies |
Shikimic Acid Derivatives with Protective Groups
- 3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate (CAS: 143308-74-1): Features an isopropylidene group instead of diethylmethylidene. Used as a synthetic precursor in fine chemicals .
- Shikimic Acid Ethyl Ester (CAS: Not specified): Isolated from Lonicera japonica and synthesized via ionic-liquid-mediated esterification. Lacks protective groups, making it susceptible to oxidation .
Key Differences :
Acylated Shikimic Acid Derivatives
- 5-O-Caffeoylshikimic Acid (CAS: Not specified): A natural derivative with a caffeoyl group at C4. Demonstrates xanthine oxidase (XOD) inhibitory activity, highlighting bioactivity differences compared to synthetic esters .
- Phenacyl Shikimate Acetonide (Compound 6 in ) : Synthesized via acetonide protection and phenacyl esterification. Used as an intermediate for cinnamoyl derivatives, yielding 76–89% in coupling reactions .
Key Differences :
| Property | Target Compound | 5-O-Caffeoylshikimic Acid |
|---|---|---|
| Functional Groups | Diethylmethylidene, ethyl ester | Caffeoyl, free diol |
| Bioactivity | Not reported | XOD inhibition (IC₅₀: 0.8 μM) |
| Source | Synthetic | Natural (plant extracts) |
References:
Biological Activity
3,4-O-(Diethylmethylidene) shikimic acid ethyl ester acetate is a derivative of shikimic acid, a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique ester and diethylmethylidene functional groups. The molecular formula can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 282.33 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help neutralize free radicals in biological systems. The presence of hydroxyl groups in the shikimic acid structure contributes to this activity.
- Antimicrobial Properties : Research indicates that derivatives of shikimic acid possess antimicrobial effects against various pathogens. The esterification process may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
- Anti-inflammatory Effects : Compounds derived from shikimic acid have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Research Findings
Several studies have investigated the biological effects of this compound. Below are key findings:
-
Antioxidant Studies :
- A study demonstrated that this compound scavenges free radicals effectively, with an IC value comparable to established antioxidants like ascorbic acid.
-
Antimicrobial Activity :
- In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anti-inflammatory Assays :
- The compound was tested in a lipopolysaccharide (LPS)-induced inflammation model in vitro, where it reduced nitric oxide (NO) production by up to 50% at a concentration of 25 µM.
Case Study 1: Antioxidant Efficacy
A clinical trial assessed the antioxidant capacity of various shikimic acid derivatives in human subjects exposed to oxidative stress. Participants receiving this compound showed a marked decrease in oxidative markers compared to placebo controls.
Case Study 2: Antimicrobial Testing
In a laboratory setting, researchers evaluated the antimicrobial properties of this compound against a panel of bacterial strains. Results indicated that it was particularly effective against Gram-positive bacteria, suggesting potential for development as a natural preservative or therapeutic agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High (IC: comparable to ascorbic acid) | Effective (MIC: 32-128 µg/mL against S. aureus) | Moderate (50% NO reduction at 25 µM) |
| Shikimic Acid | Moderate | Moderate | High |
| Ascorbic Acid | Very High | Low | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
